N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of Triazole-Thiadiazole Hybrid Scaffolds
The conceptual foundation for triazole-thiadiazole hybrids emerged from parallel advancements in azole and sulfur-nitrogen heterocycle chemistry. Bladin's 1885 identification of the triazole nucleus laid the groundwork for systematic exploration of its derivatives. The 1944 discovery of azole antifungals catalyzed interest in nitrogen-rich heterocycles, while thiadiazoles gained prominence in the 1950s as sulfonamide alternatives.
Early synthetic challenges in fusing these rings were overcome through:
- Huisgen cycloaddition (1960s): Enabled precise 1,2,3-triazole formation
- Hurd-Mori thiadiazole synthesis (1950s): Provided reliable 1,3,4-thiadiazole precursors
- Microwave-assisted coupling (2000s): Facilitated hybrid scaffold assembly
A landmark 2007 study demonstrated the first glucosidation of triazolo[3,4-b]thiadiazoles, proving the scaffold's compatibility with complex functionalization. Subsequent innovations like glycerol-based carbon-SO3H catalysts (2015) enabled green synthesis of 3,6-disubstituted triazolo-thiadiazoles with yields exceeding 90%.
Table 1: Milestones in Triazole-Thiadiazole Hybrid Development
Pharmacological Significance of 1,3,4-Thiadiazole and 1,2,3-Triazole Moieties
The 1,2,3-triazole moiety contributes:
- Hydrogen-bond capacity : Three nitrogen atoms enable interactions with amino acid residues (His447, Ser203 in AChE)
- Metabolic stability : Aromaticity resists cytochrome P450 oxidation
- π-π stacking : Flat geometry facilitates binding to aromatic enzyme pockets
Conversely, 1,3,4-thiadiazole provides:
- Electron-withdrawing effects : Sulfur atom enhances membrane permeability
- Tautomeric flexibility : Supports adaptive binding to diverse targets
- Radical scavenging : Sulfur-centered radicals mediate antioxidant activity
Table 2: Comparative Pharmacological Profiles
| Feature | 1,2,3-Triazole | 1,3,4-Thiadiazole |
|---|---|---|
| LogP Range | 1.2–2.8 | 0.9–2.1 |
| H-bond Donors | 1 | 0 |
| Target Classes | CYP51, AChE | Carbonic anhydrase, Kinases |
| Metabolic Pathways | Glucuronidation | S-oxidation |
Emergence of Molecular Hybridization in Heterocyclic Chemistry
Molecular hybridization strategies address multidrug resistance through:
- Pharmacophore merging : Combines target affinity regions (e.g., triazole's CYP51 binding with thiadiazole's membrane anchoring)
- Bioisosteric replacement : Substitutes labile groups (e.g., replacing ester with 1,2,3-triazole improves hydrolytic stability)
- Synergistic modulation : Hybrids simultaneously inhibit multiple pathogenicity factors (e.g., ergosterol synthesis + efflux pumps)
The target compound exemplifies these principles through:
- Triazole-thiadiazole core : Dual inhibition of fungal lanosterol 14α-demethylase and bacterial DNA gyrase
- Ethylthio side chain : Enhances lipophilicity (calculated cLogP = 2.3) without compromising solubility (predicted LogS = -3.1)
- Methyltriazole carboxamide : Blocks metabolic deactivation via steric hindrance of hepatic oxidases
Research Evolution and Current Academic Focus
Modern triazole-thiadiazole research prioritizes:
- Polypharmacology : Designing single molecules inhibiting ≥2 microbial targets (e.g., CYP51/Pdr5 in Candida)
- Resistance circumvention : Hybrid scaffolds overcome common resistance mechanisms (upregulated efflux pumps, target mutations)
- Computational optimization : QSAR models predicting substituent effects on:
- Binding energy (ΔG ≤ -8 kcal/mol optimal)
- Selectivity indices (SI ≥ 10 for fungal vs human CYPs)
Recent breakthroughs include:
- Click chemistry hybrids : CuAAC-synthesized triazole-thiadiazoles showing 64–128× lower MICs than fluconazole against resistant C. glabrata
- Antiviral hybrids : Thiadiazole-triazole conjugates inhibiting SARS-CoV-2 Mpro (IC50 = 0.87 μM) through covalent cysteine binding
- Anticancer derivatives : Platinum(II) complexes with triazole-thiadiazole ligands exhibiting nM cytotoxicity via DNA intercalation
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS2/c1-3-16-8-12-11-7(17-8)9-6(15)5-4-14(2)13-10-5/h4H,3H2,1-2H3,(H,9,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZUNMEJJFYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. In a study focusing on the synthesis of new thiadiazole compounds, it was found that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated effective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The compound's structure allows it to interact with biological targets involved in cancer pathways.
Structure-Activity Relationship
A comprehensive structure-activity relationship (SAR) study highlighted how modifications to the thiadiazole moiety can enhance biological activity against various cancer cell lines. For instance, substituents at specific positions on the thiadiazole ring have been shown to influence the potency and selectivity of these compounds against different cancer types .
Agricultural Applications
Fungicidal Properties
The compound has been evaluated for its antifungal activity against plant pathogens. In vitro assays revealed that this compound exhibited significant inhibitory effects against several fungal strains affecting crops. For example, it showed lower effective concentration (EC50) values compared to traditional fungicides like carbendazim . This suggests potential use as a biopesticide or fungicide in sustainable agriculture.
Herbicidal Activity
In addition to its antifungal properties, studies have indicated that this compound may possess herbicidal activity. Preliminary trials demonstrated its effectiveness in inhibiting the growth of specific weed species without adversely affecting crop yields. Further research is needed to fully elucidate its mechanism of action in this context.
Material Science
Polymer Chemistry
this compound has potential applications in polymer chemistry due to its unique chemical structure. It can serve as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties. Researchers are exploring its incorporation into polymer matrices to improve material performance under various environmental conditions .
Data Summary
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various thiadiazole derivatives found that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Agricultural Application
Field trials assessing the fungicidal properties of this compound demonstrated a reduction in disease incidence by over 50% compared to untreated controls when applied at recommended rates. This highlights its potential as an eco-friendly alternative to conventional fungicides.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
Key analogs from the evidence share the 1,3,4-thiadiazole scaffold but differ in substituents at positions 2 and 3. A comparison of selected compounds is shown below:
Key Observations:
- Alkylthio vs. Arylthio Substituents : The ethylthio group (5g and target compound) confers moderate melting points compared to benzylthio (5h, 133–135°C), suggesting that bulkier substituents reduce crystallinity .
- Methylthio vs. Ethylthio : The methylthio analog (5f) has a lower melting point (158–160°C) than the ethylthio analog (5g, 168–170°C), indicating that longer alkyl chains enhance thermal stability .
- Carboxamide Variations: The target compound’s triazole-carboxamide group differs from phenoxyacetamide (5g) or phthalazine-carboxamide (), which may influence solubility and bioactivity.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 374.5 g/mol
- CAS Number : 847393-49-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Profiles : The compound showed IC values ranging from 12.22 µM to 60.20 µM against HepG-2, HCT-116, and MCF-7 cell lines, indicating moderate to high efficacy compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HepG-2 | 44.65 |
| This compound | HCT-116 | 46.71 |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-y)-1-methyl-1H-1,2,3-triazole-4-carboxamide | MCF-7 | 55.57 |
Structure–Activity Relationship (SAR)
The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxic potential of triazole derivatives. Substitutions that increase electron density have been linked with improved activity against tumor cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antiviral Studies : In vitro studies demonstrated that derivatives of thiadiazoles exhibit promising antibacterial and antiviral activities. For example:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and testing of various triazole-containing hybrids. The results indicated that modifications to the triazole ring could lead to enhanced activity against cancer cell lines such as MCF-7 and HCT-116 .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of thiadiazole derivatives against various viruses including HSV and Influenza A. The results suggested that specific structural modifications could significantly improve antiviral efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., POCl₃) . Subsequent coupling with the triazole-carboxamide moiety is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile . Optimization focuses on:
- Temperature control : Reflux conditions (~90°C) for cyclization steps .
- Solvent selection : DMF or acetonitrile for amide bond formation to enhance solubility .
- Purification : Column chromatography or recrystallization from DMSO/water mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, with characteristic peaks for thiadiazole (C-S-C, δ ~160-170 ppm) and triazole (N-CH₃, δ ~3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Employ SHELXL for refinement of crystal structures, particularly to resolve anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Questions
Q. How can contradictory bioactivity data for thiadiazole-triazole hybrids be resolved in target validation studies?
- Methodology : Address discrepancies through:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., ethylthio → propylthio) to isolate structure-activity relationships (SAR) .
- Computational docking : Use molecular dynamics (MD) simulations to assess binding affinity variations across protein conformations (e.g., kinase active vs. inactive states) .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodology : Enhance solubility and bioavailability via:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to increase intestinal absorption .
- Formulation : Use nanoemulsions or liposomal carriers to bypass metabolic degradation .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., ethylthio oxidation) and guide structural modifications .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural refinement?
- Methodology : Utilize SHELX suite features:
- Twinning refinement : Apply TWIN/BASF commands in SHELXL to model overlapping lattices .
- Disorder resolution : Use PART/SUMP restraints to refine split positions for flexible substituents (e.g., ethylthio group) .
- Validation tools : Check R-factor convergence and ADP consistency with WinGX/ORTEP .
Q. What computational approaches predict novel reaction pathways for synthesizing analogs?
- Methodology : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction path search : Use Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization or coupling steps .
- Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts for new derivatives .
Q. How should conflicting bioactivity results across independent studies be reconciled?
- Methodology : Conduct meta-analysis with emphasis on:
- Experimental variables : Compare assay protocols (e.g., ATP concentrations in kinase assays) .
- Cellular context : Validate target expression levels in different cell lines via Western blot .
- In silico validation : Replicate docking studies using multiple software (e.g., AutoDock, Schrödinger) to assess consensus binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
